molecular formula C17H17N3OS B4624409 4-(3-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

4-(3-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B4624409
M. Wt: 311.4 g/mol
InChI Key: NNZKOQGWWOLFSG-UHFFFAOYSA-N
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Description

4-(3-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, also known as MET, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of triazole-based compounds and has been found to possess remarkable biological activities.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to 4-(3-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol have been explored in various studies. For instance, Wurfer and Badea (2021) reported the synthesis of new compounds by alkylating 4-(4-Methoxyphenyl)-5-phenyl--4H-1,2,4-triazole-3-thiol under alkaline conditions, leading to the production of novel ketone and secondary alcohol derivatives. These compounds were thoroughly characterized using IR, NMR spectroscopy, and elemental analysis (Wurfer & Badea, 2021).

Corrosion Inhibition

Research by Yadav et al. (2013) explored the use of benzimidazole derivatives, which include 4-(phenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol, as corrosion inhibitors for mild steel in HCl solutions. Their findings indicated that these compounds exhibit significant inhibition efficiency, which increases with concentration (Yadav, Behera, Kumar, & Sinha, 2013).

Antimicrobial and Antiproliferative Activities

Several studies have focused on the antimicrobial and antiproliferative activities of 1,2,4-triazole derivatives. Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, indicating potential against various microorganisms. This suggests the versatility of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010). Additionally, Narayana, Raj, and Sarojini (2010) reported on the synthesis of 1,3-thiazolo[3,2-b][1,2,4]triazoles, evaluating their antiproliferative activity and highlighting promising candidates for further anticancer research (Narayana, Raj, & Sarojini, 2010).

Cholinesterase Inhibition

Research into the enzymatic potential of triazoles for cholinesterase inhibition was conducted by Arfan et al. (2018), who synthesized a series of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols. These compounds demonstrated significant inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, highlighting their potential in the treatment of neurodegenerative diseases (Arfan, Siddiqui, Abbasi, Rehman, Shah, Ashraf, Rehman, Saleem, Khalid, Hussain, & Khan, 2018).

Anti-Inflammatory Activity

The anti-inflammatory activity of 1,2,4-triazole derivatives was investigated by Labanauskas et al. (2004), who synthesized new S-alkylated and phenyl-substituted derivatives. These compounds exhibited promising anti-inflammatory effects, indicating the potential for the development of new anti-inflammatory agents (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).

properties

IUPAC Name

4-(3-methoxyphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-21-15-9-5-8-14(12-15)20-16(18-19-17(20)22)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZKOQGWWOLFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NNC2=S)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
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4-(3-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(3-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

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